3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Description

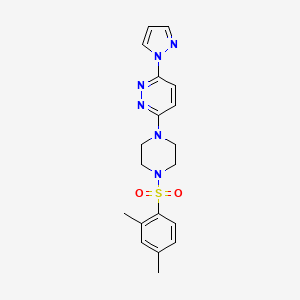

This compound is a pyridazine derivative featuring a piperazine ring substituted with a 2,4-dimethylphenylsulfonyl group at the 4-position and a 1H-pyrazole moiety at the 6-position of the pyridazine core. Pyridazine scaffolds are well-documented in medicinal chemistry for their bioactivity, including anti-inflammatory, antimicrobial, and antiviral properties .

Properties

IUPAC Name |

3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-15-4-5-17(16(2)14-15)28(26,27)24-12-10-23(11-13-24)18-6-7-19(22-21-18)25-9-3-8-20-25/h3-9,14H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSSTLCECVLLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O2S |

| Molecular Weight | 398.49 g/mol |

| CAS Number | 1013817-44-1 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Neurotransmitter Receptors : The piperazine moiety is known to interact with neurotransmitter systems, potentially modulating their activity.

- Protein Inhibition : The sulfonyl group can form strong interactions with proteins, inhibiting their functions.

- Nucleic Acid Interaction : The pyrazole and pyridazine rings may participate in π-π stacking interactions with nucleic acids, affecting gene expression.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antiproliferative Effects

Studies have shown that derivatives of this compound can exhibit antiproliferative effects against several human cancer cell lines. For instance, a study by Mallesha et al. (2020) demonstrated its effectiveness against breast cancer cell lines, suggesting potential applications in oncology .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study published in 2020 highlighted its ability to inhibit the Type III secretion system in Shigella, which is crucial for bacterial virulence . This suggests that similar mechanisms could be explored for other viral pathogens.

Case Studies

Several case studies have documented the biological effects of this compound:

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the antiproliferative effects of the compound on various cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : Significant inhibition of cell growth was observed at concentrations above 10 µM.

-

Case Study on Antiviral Activity :

- Objective : To assess the efficacy of the compound against Shigella infections.

- Method : In vitro assays measuring bacterial growth inhibition.

- Results : The compound demonstrated a dose-dependent reduction in bacterial viability.

Comparative Analysis

A comparative analysis with similar compounds reveals unique features of this compound:

| Compound Name | Activity Type | Key Features |

|---|---|---|

| 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine | Anticancer | Contains furan ring; unique electronic properties |

| 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine | Antimicrobial | Thiophene ring; different electronic interactions |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the phenylsulfonyl group, pyrazole/pyridazine modifications, and linker regions. Key comparisons are outlined below:

2.1. Substituent Variations on the Phenylsulfonyl Group

- 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine ():

- Celecoxib-Related Compounds ():

2.2. Modifications to the Pyridazine/Pyrazole Core

- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Structural Difference: A chlorophenoxypropyl chain replaces the sulfonyl-piperazine group. Impact: The flexible propyl linker and chlorine substituent may alter binding kinetics and toxicity profiles. Chlorine’s steric bulk could hinder interactions with flat binding pockets .

- Pyridazinones with Benzaldehyde Hydrazones (): Example: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone. Comparison: The pyridazinone ring (vs.

2.3. Cyclopropyl-Substituted Analogues ()

- Example: 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b). Structural Difference: Cyclopropyl and ethoxy-phenoxy groups replace the dimethylphenylsulfonyl-piperazine. Impact: Cyclopropyl groups improve metabolic stability via steric protection, while ethoxy-phenoxy substituents may enhance solubility but reduce affinity for hydrophobic binding sites .

Table 1: Key Structural and Inferred Functional Comparisons

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Reacting piperazine derivatives with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Pyridazine Functionalization : Coupling the pyridazine core with 1H-pyrazole via nucleophilic aromatic substitution (e.g., using Pd catalysis or microwave-assisted heating) .

Purification : - Column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate isolation.

- Final product purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Basic: How should researchers characterize the compound’s structural integrity?

Answer:

A combination of analytical techniques is critical:

- 1H/13C NMR : Verify substituent positions (e.g., sulfonyl and pyrazole groups) and rule out regioisomers .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C21H23N5O2S) .

- X-ray Crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or bonding .

Advanced: How can computational methods optimize reaction conditions for scale-up?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., sulfonylation or pyridazine coupling) .

- Reaction Path Search Tools : Software like GRRM or AFIR predicts intermediates and side products, enabling solvent/catalyst selection to minimize byproducts .

- Machine Learning : Train models on existing reaction data to predict optimal temperature, solvent polarity, and catalyst loading .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For enzyme inhibition, validate using recombinant enzymes with controlled ATP concentrations .

- Impurity Analysis : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew IC50 values .

- Dose-Response Repetition : Perform triplicate experiments with positive/negative controls (e.g., staurosporine for kinase assays) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Systematic Substitution : Modify the pyridazine core (e.g., 6-position pyrazole to triazole) and sulfonyl group (e.g., 2,4-dimethylphenyl to 3-trifluoromethylphenyl) .

- Biological Testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition, antibacterial MIC determination) .

- Data Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity trends .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Kinase Inhibition : Screen against a panel of kinases (e.g., PIM1, CDK2) using fluorescence-based ADP-Glo™ assays .

- Antibacterial Activity : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Cytotoxicity : Use MTT assays on human fibroblast (e.g., NIH/3T3) and cancer (e.g., MCF-7) cell lines .

Advanced: How to investigate the compound’s interaction with DNA or enzymes?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Ka/Kd) to immobilized DNA or enzyme targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular Dynamics Simulations : Model binding poses (e.g., pyridazine stacking with DNA base pairs) using AMBER or GROMACS .

Advanced: What analytical workflows address stability and degradation issues?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Degradant Identification : Use UPLC-QTOF to profile degradation products and propose pathways (e.g., sulfonyl group hydrolysis) .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Synthesize/purify in a fume hood due to volatile solvents (e.g., DCM, DMF) .

- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal; organic waste incineration .

Advanced: How to validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment via Western blot .

- CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines .

- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate bound proteins for MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.